
5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide, also known as MMBC, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. MMBC belongs to the benzofuran class of synthetic cannabinoids and has been found to exhibit potent agonistic activity at the CB1 and CB2 receptors.
Wirkmechanismus
5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide exerts its effects by binding to the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. Activation of these receptors by 5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide leads to the modulation of various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
Studies have shown that 5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide exhibits potent analgesic, anti-inflammatory, and immunomodulatory effects. 5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide has been found to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. 5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide has also been found to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide in lab experiments include its potent agonistic activity at the CB1 and CB2 receptors, which makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, the limitations of using 5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide in lab experiments include its potential for off-target effects and the lack of specificity for the CB1 and CB2 receptors.
Zukünftige Richtungen
There are several future directions for research on 5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide, including the development of more specific agonists for the CB1 and CB2 receptors, the investigation of the potential therapeutic applications of 5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide in the treatment of various medical conditions, and the exploration of the underlying mechanisms of 5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide's effects on pain, inflammation, and immune response. Additionally, more studies are needed to determine the safety and efficacy of 5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide in humans.
Synthesemethoden
The synthesis of 5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 2-(morpholino)ethylamine to form the amide intermediate, which is then cyclized with 5-methoxy-2-(4-methoxyphenyl)benzofuran-3-carboxylic acid to form 5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide has been found to exhibit potent agonistic activity at the CB1 and CB2 receptors, which are known to play a crucial role in the regulation of pain, inflammation, and immune response. 5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide has been studied extensively for its potential therapeutic applications in the treatment of various medical conditions, including chronic pain, cancer, and autoimmune diseases.
Eigenschaften
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-27-17-5-3-16(4-6-17)22-21(19-15-18(28-2)7-8-20(19)30-22)23(26)24-9-10-25-11-13-29-14-12-25/h3-8,15H,9-14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBYUYLBOVEAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

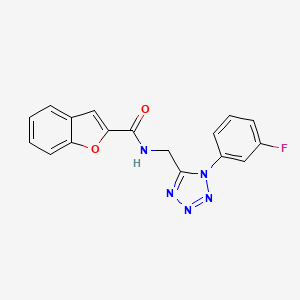
![2-(3,6-Diethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid](/img/structure/B2853119.png)

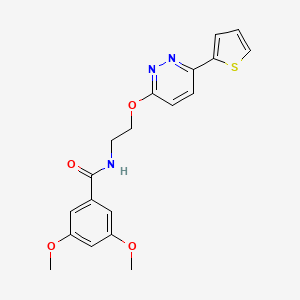
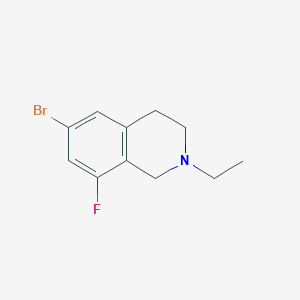
![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2853125.png)
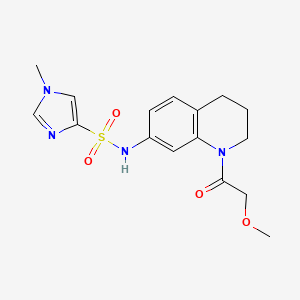

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide](/img/structure/B2853128.png)

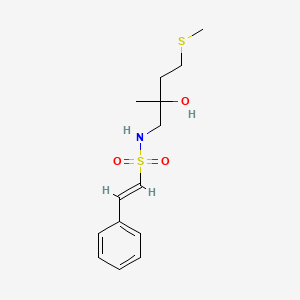

![(E)-4-(dimethylamino)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2853135.png)
